molecular formula C2H8BN B7820899 N,N-Dimethylboranamine

N,N-Dimethylboranamine

Cat. No.: B7820899
M. Wt: 56.91 g/mol
InChI Key: SDWBRBLWPQDUQP-UHFFFAOYSA-N
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Description

N,N-Dimethylboranamine is a boron-containing amine compound with the molecular formula C₂H₈BN and a molecular weight of 56.90 g/mol (). Its structure, represented by the SMILES notation BN(C)C, features a boron atom covalently bonded to a dimethylamine group (N(CH₃)₂). The compound is classified as a "boranamine," a class of molecules where boron is directly integrated into an amine framework.

Notably, nomenclature discrepancies exist in literature. For instance, Dimethylamine borane (CAS 74-94-2), a borane-amine complex with the formula C₂H₁₀BN, is sometimes synonymously referenced as this compound (). However, structural differences arise:

  • This compound (C₂H₈BN): Boron bonded to a dimethylamine group (B–N(CH₃)₂).
  • Dimethylamine borane (C₂H₁₀BN): A 1:1 adduct of borane (BH₃) and dimethylamine (N(CH₃)₂H), forming (CH₃)₂NH·BH₃ ().

Properties

IUPAC Name

N-boranyl-N-methylmethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H8BN/c1-4(2)3/h3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDWBRBLWPQDUQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

BN(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H8BN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

56.91 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1838-13-7
Record name Dimethylaminoborane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1838-13-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Routes and Reaction Conditions: N,N-Dimethylboranamine can be synthesized through several methods. One common approach involves the reaction of borane (BH3) with dimethylamine (H2N(CH3)2) under controlled conditions. The reaction typically proceeds as follows: [ \text{BH}_3 + \text{H}_2\text{N(CH}_3\text{)}_2 \rightarrow \text{H}_3\text{B-N(CH}_3\text{)}_2 ]

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of borane-tetrahydrofuran complex (BH3-THF) as a borane source. The reaction is carried out in an inert atmosphere to prevent oxidation and hydrolysis. The process is optimized for high yield and purity, ensuring the compound’s suitability for various applications.

Chemical Reactions Analysis

Types of Reactions: N,N-Dimethylboranamine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form boron-nitrogen compounds with higher oxidation states.

    Reduction: It can act as a reducing agent in certain organic transformations.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and oxygen (O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Halogenated compounds (e.g., alkyl halides) are often used in substitution reactions.

Major Products:

    Oxidation: Products include boron-nitrogen oxides.

    Reduction: Reduced boron-nitrogen compounds.

    Substitution: Substituted amine derivatives.

Scientific Research Applications

N,N-Dimethylboranamine has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of boron-nitrogen bonds.

    Biology: The compound is studied for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment.

    Industry: It is used in the production of advanced materials, including polymers and ceramics, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N,N-Dimethylboranamine involves its ability to form stable complexes with various substrates. The boron atom acts as a Lewis acid, accepting electron pairs from nucleophiles, while the amine group can donate electron pairs, facilitating various chemical transformations. The compound’s reactivity is influenced by the electronic and steric effects of the methyl groups attached to the nitrogen atom.

Comparison with Similar Compounds

Borane-Amines and Coordination Complexes

Borane-amine complexes are pivotal in reducing agents and catalysis. Key examples:

Compound Molecular Formula Molecular Weight Melting Point Boiling Point Applications References
N,N-Dimethylboranamine C₂H₈BN 56.90 Not reported Not reported Ligand in structural biology
Dimethylamine borane C₂H₁₀BN 58.92 36°C 59–65°C (12 mmHg) Reducing agent in electroless plating
Borane-N,N-diethylaniline C₁₀H₁₆BN 161.06 Not reported Not reported Organic synthesis, hydroboration

Key Findings :

  • This compound lacks the BH₃ moiety present in dimethylamine borane, resulting in distinct reactivity.
  • Borane-amine complexes (e.g., dimethylamine borane) are thermally stable, releasing H₂ at elevated temperatures, whereas this compound’s reactivity remains understudied ().

Aliphatic and Aromatic Amines

Aliphatic amines like N,N-Dimethylbutylamine and aromatic derivatives such as N,N-Dimethylbenzylamine differ in electronic structure and applications:

Compound Molecular Formula Molecular Weight Boiling Point Applications Safety Concerns References
N,N-Dimethylbutylamine C₆H₁₅N 101.19 ~120°C Surfactant, corrosion inhibitor Flammable, skin irritant
N,N-Dimethylbenzylamine C₉H₁₃N 135.21 181–183°C Pharmaceutical intermediate Toxic upon inhalation
N,N-Dimethylformamide (DMF) C₃H₇NO 73.09 153°C Polar aprotic solvent Hepatotoxic, teratogenic

Key Findings :

  • This compound ’s boron center imparts Lewis acidity, unlike purely organic amines.
  • DMF’s carbonyl group enables solvation of ionic species, whereas boranamines are niche in coordination chemistry ().

Amidines and Hydroxylamine Derivatives

Amidines (e.g., N,N-Dimethylacetamidine) and hydroxylamine derivatives exhibit distinct electronic profiles:

Compound Molecular Formula Molecular Weight Applications Reactivity Profile References
N,N-Dimethylacetamidine C₄H₁₀N₂ 86.14 Ligand in organometallic chemistry Strong base, nucleophilic
N,N-Dimethylhydroxylamine C₂H₇NO 61.08 Reducing agent in peptide synthesis Oxidizes to nitroxide radicals

Key Findings :

  • Amidines coordinate metals via their imine nitrogen, while boranamines utilize boron’s vacant p-orbital ().
  • Hydroxylamines are redox-active, unlike boranamines, which primarily participate in Lewis acid-base reactions ().

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N,N-Dimethylboranamine
Reactant of Route 2
N,N-Dimethylboranamine

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